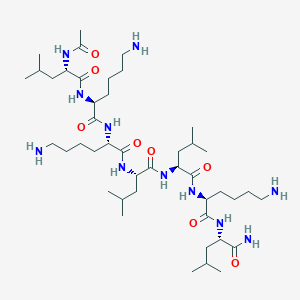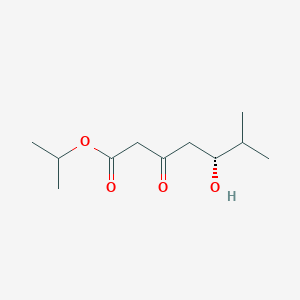![molecular formula C11H12O3 B12627953 4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one CAS No. 920531-32-4](/img/structure/B12627953.png)
4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one is a heterocyclic compound featuring a furan ring substituted with a hydroxycyclopentyl ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation of the Cyclopentyl Ring: The cyclopentyl ring can be hydroxylated using a suitable oxidizing agent such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ethynyl group or the furan ring, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or the cyclopentyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Products may include furanones, carboxylic acids, and aldehydes.
Reduction: Products may include alkanes, alkenes, and alcohols.
Substitution: Products depend on the substituents introduced, such as halogenated derivatives or alkylated compounds.
Aplicaciones Científicas De Investigación
4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications: It can be used in the synthesis of other complex molecules or as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2(5H)-Furanone, 4-[2-(1-hydroxycyclopentyl)ethynyl]
- (E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one
Uniqueness
4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one is unique due to the presence of both a hydroxycyclopentyl group and an ethynyl group on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
920531-32-4 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-[2-(1-hydroxycyclopentyl)ethynyl]-2H-furan-5-one |
InChI |
InChI=1S/C11H12O3/c12-10-7-9(8-14-10)3-6-11(13)4-1-2-5-11/h7,13H,1-2,4-5,8H2 |
Clave InChI |
QKRRSFIXPHMSFG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C#CC2=CC(=O)OC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Nitro-3-[(propan-2-yl)oxy]aniline](/img/structure/B12627874.png)
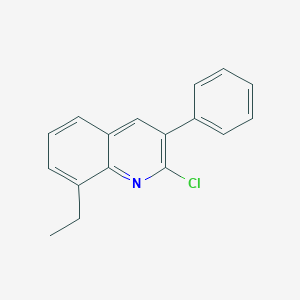

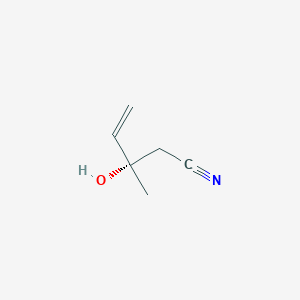



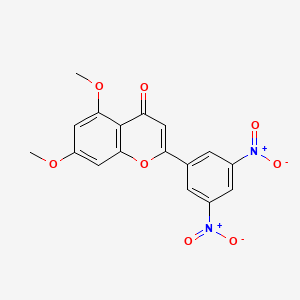
![5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627934.png)
![2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12627944.png)
![Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12627951.png)
